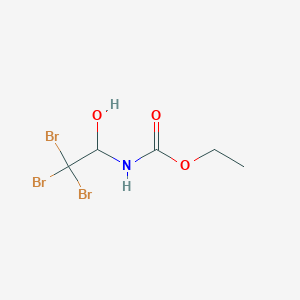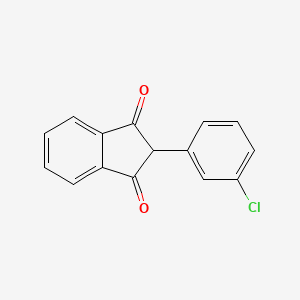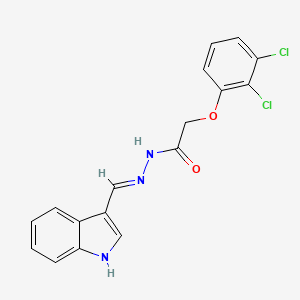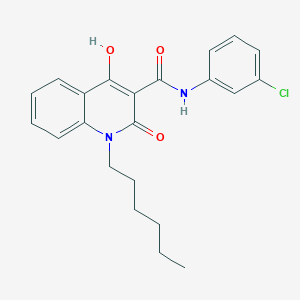
ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートは、分子式が C5H8Br3NO3 で表される化学化合物です。これは、カルバメート基とトリブロモ置換ヒドロキシエチル基を含む独自の構造で知られています。
準備方法
合成経路と反応条件
2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートの合成は、一般的に、エチルカルバメートと2,2,2-トリブロモエタノールを制御された条件下で反応させることにより行われます。反応は通常、水酸化ナトリウムなどの塩基の存在下で行われ、カルバメート結合の形成を促進します。反応条件、温度と溶媒を含む、は、最終生成物の収率と純度を高めるように最適化されています。
工業的生産方法
工業的環境では、2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートの生産には、大規模なバッチまたは連続プロセスが関与する可能性があります。自動反応器の使用と反応パラメータの精密な制御により、一貫性のある品質と効率が確保されます。化合物の精製は、通常、再結晶またはクロマトグラフィー技術によって行われます。
化学反応解析
反応の種類
2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物または他の酸化生成物を形成するように酸化できます。
還元: 還元反応は、臭素原子の除去またはカルバメート基の他の官能基への変換につながる可能性があります。
置換: トリブロモ基は、他の求核剤で置換でき、新しい誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用できます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は臭素化酸化物を生成する可能性がある一方、置換反応はさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
科学研究の応用
2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートは、科学研究でいくつかの用途があります。
化学: これは、有機合成における試薬として、およびより複雑な分子の調製のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌および抗真菌特性を含む潜在的な生物活性について研究されています。
医学: 医薬品中間体または有効成分としてのその可能性を探求するために研究が進行中です。
工業: これは、特定の特性を持つ特殊化学品や材料の開発に使用されています。
化学反応の分析
Types of Reactions
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the carbamate group to other functional groups.
Substitution: The tribromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートの作用機序は、生物系における分子標的との相互作用を含みます。トリブロモ基とカルバメート部分は、その活性において重要な役割を果たします。この化合物は、特定の酵素を阻害したり、細胞プロセスを破壊したりして、観察された生物学的効果につながる可能性があります。正確な経路と関与する分子標的を解明するには、詳細な研究が必要です。
類似の化合物との比較
2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートは、以下のような他の類似の化合物と比較できます。
- 2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルベンザミド
- 2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルプロパンアミド
- 2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルブチルアミド
これらの化合物は、トリブロモ-1-ヒドロキシエチル基を共有していますが、カルバメートまたはアミド結合の性質が異なります。2,2,2-トリブロモ-1-ヒドロキシエチル N-エチルカルバメートの官能基のユニークな組み合わせは、その独特の化学的および生物学的特性に貢献し、研究および工業的用途にとって貴重な化合物となっています。
類似化合物との比較
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)benzamide
- Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)propanamide
- Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)butylamide
These compounds share the tribromo-1-hydroxyethyl group but differ in the nature of the carbamate or amide linkage. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H8Br3NO3 |
|---|---|
分子量 |
369.83 g/mol |
IUPAC名 |
ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C5H8Br3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11) |
InChIキー |
OKSBFSIZGGGWKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C(Br)(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)




